molecular formula C7H7NO3S B1630117 2-Methoxy-4-nitrobenzenethiol CAS No. 315228-80-9

2-Methoxy-4-nitrobenzenethiol

Cat. No.: B1630117
CAS No.: 315228-80-9
M. Wt: 185.2 g/mol
InChI Key: MEJGHHKHYNUQKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4-nitrobenzenethiol (C₇H₇NO₃S, molecular weight: 185.20 g/mol) is a substituted benzene derivative featuring a methoxy group (-OCH₃) at position 2, a nitro group (-NO₂) at position 4, and a thiol (-SH) group at position 1. The electron-donating methoxy and electron-withdrawing nitro groups create a polarized aromatic system, influencing its reactivity and physicochemical properties. Thiols are known for their high acidity (pKa ~6–10) compared to alcohols, making them reactive nucleophiles in organic synthesis and coordination chemistry. The absence of reported CAS RN or melting points suggests it may require specialized synthesis or characterization using crystallographic tools such as SHELX () or ORTEP-III ().

Properties

IUPAC Name

2-methoxy-4-nitrobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S/c1-11-6-4-5(8(9)10)2-3-7(6)12/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJGHHKHYNUQKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622953
Record name 2-Methoxy-4-nitrobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315228-80-9
Record name 2-Methoxy-4-nitrobenzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=315228-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-4-nitrobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-nitrobenzenethiol typically involves multiple steps. One common method starts with the nitration of 2-methoxybenzenethiol to introduce the nitro group. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4-nitrobenzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

2-Methoxy-4-nitrobenzenethiol is characterized by its nitro and methoxy substituents on a benzene ring, which contribute to its reactivity and utility in organic synthesis. The presence of a thiol group (-SH) enhances its potential as a ligand in coordination chemistry.

Applications in Organic Synthesis

1. Building Block for Synthesis
MNT serves as an essential building block in the synthesis of various organic compounds. It is utilized in the preparation of:

  • Azo dyes : MNT can be used to synthesize azo compounds that are important in the textile industry.
  • Pharmaceutical intermediates : The compound's reactivity allows it to participate in various chemical reactions, leading to the formation of biologically active molecules.

2. Ligand in Coordination Chemistry
MNT acts as a ligand for transition metals, facilitating the formation of metal complexes. These complexes are studied for their catalytic properties and potential applications in materials science.

Environmental Applications

1. Remediation of Contaminated Sites
Recent studies have explored the use of MNT in environmental remediation efforts. Its ability to bind with heavy metals makes it useful for:

  • Soil decontamination : MNT can be applied to contaminated soils to extract heavy metals through chelation processes.
  • Water treatment : The compound's properties allow it to be used in processes aimed at removing pollutants from water sources.

Toxicological Studies and Safety Assessments

Toxicological evaluations have been conducted to assess the safety profile of MNT. Key findings include:

  • Genotoxicity : Studies indicate that MNT exhibits mutagenic properties, raising concerns about its use in consumer products .
  • Occupational exposure risks : Workers handling MNT may face health risks due to its potential toxicity, necessitating stringent safety protocols .

Case Studies

StudyApplicationFindings
Nair et al. (1986)Toxicological assessmentMNT was found to induce contact hypersensitivity and genotoxic effects in laboratory animals .
Industrial ApplicationAzo dye synthesisMNT was successfully used as an intermediate for producing various azo dyes, showcasing its utility in the textile industry .
Environmental RemediationHeavy metal extractionField studies demonstrated MNT's effectiveness in extracting heavy metals from contaminated sites, enhancing remediation efficiency .

Mechanism of Action

The mechanism of action of 2-Methoxy-4-nitrobenzenethiol involves its interaction with molecular targets through its functional groups:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The table below compares 2-Methoxy-4-nitrobenzenethiol with analogous compounds, highlighting differences in functional groups, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups CAS RN Key Properties/Applications
This compound C₇H₇NO₃S 185.20* Methoxy, Nitro, Thiol Not reported Potential use in metal coordination, disulfide formation
4-Methoxy-2-nitrobenzaldehyde C₈H₇NO₄ 181.14 Methoxy, Nitro, Aldehyde 22996-21-0 >95% purity (HPLC); used in condensation reactions
4-Methoxy-3-nitrobenzoic acid C₈H₇NO₅ 197.14 Methoxy, Nitro, Carboxylic Acid 89-41-8 mp 191–194°C; pharmaceutical intermediates
2-Methoxy-4-nitroaniline C₇H₇N₂O₃ 167.15 Methoxy, Nitro, Amine Not reported Dye precursor; available in solution form

*Estimated based on analogous compounds.

Key Differences:

  • Functional Groups : The thiol group in this compound confers higher acidity and nucleophilicity compared to aldehydes, carboxylic acids, or amines in analogs.
  • Solubility: Thiols are typically soluble in organic solvents (e.g., DMSO, ethanol), whereas carboxylic acids (e.g., 4-Methoxy-3-nitrobenzoic acid) exhibit lower solubility due to hydrogen bonding.

Structural Analysis

While crystallographic data for this compound are absent in the provided evidence, tools like SHELXL () and structure-validation protocols () are critical for resolving such aromatic systems. For example, the nitro group’s planar geometry and resonance effects can be precisely modeled using these programs.

Reactivity Insights

  • The nitro group’s electron-withdrawing nature deactivates the benzene ring toward electrophilic substitution, directing reactions to specific positions.
  • Thiol-disulfide interchange reactions (e.g., with this compound) are exploitable in dynamic covalent chemistry.

Biological Activity

2-Methoxy-4-nitrobenzenethiol (CAS No. 315228-80-9) is a sulfur-containing aromatic compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by various research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C7H8N2O2S
  • Molecular Weight : 172.21 g/mol

The biological activity of this compound is largely attributed to its nitro group, which is known to undergo reduction to form reactive intermediates. These intermediates can interact with cellular macromolecules such as DNA and proteins, leading to various biological effects.

  • Antimicrobial Activity : Nitro-containing compounds often exhibit antimicrobial properties through the generation of toxic radicals that damage microbial DNA. Studies indicate that similar nitro compounds can inhibit the growth of bacteria by disrupting cellular processes .
  • Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
  • Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties by inhibiting tubulin polymerization, which is essential for cancer cell proliferation .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Biological Activity Description Source/Study
AntimicrobialExhibits growth inhibition against various bacterial strains.
Anti-inflammatoryModulates COX activity, reducing inflammation markers.
AnticancerInhibits tubulin polymerization in cancer cells.
GenotoxicityInduces mutations in bacterial assays; potential risk for human exposure.

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial activity of nitro derivatives found that compounds similar to this compound demonstrated significant efficacy against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
  • Inflammation Model : In a murine model of inflammation, administration of this compound led to a marked reduction in paw swelling and inflammatory cytokines, indicating its anti-inflammatory properties.
  • Cancer Cell Line Studies : Research on cancer cell lines has shown that treatment with this compound resulted in decreased cell viability and increased apoptosis, highlighting its potential as a therapeutic agent in oncology .

Toxicological Profile

While the biological activities are promising, it is essential to consider the toxicological implications of this compound:

  • Genotoxicity : Studies have indicated that exposure to nitroaniline derivatives can lead to mutagenic effects in bacterial models, raising concerns about their safety for human use .
  • Reproductive Toxicity : Research suggests potential reproductive toxicity associated with similar nitro compounds, necessitating further investigation into the safety profile of this compound in long-term studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxy-4-nitrobenzenethiol
Reactant of Route 2
Reactant of Route 2
2-Methoxy-4-nitrobenzenethiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.